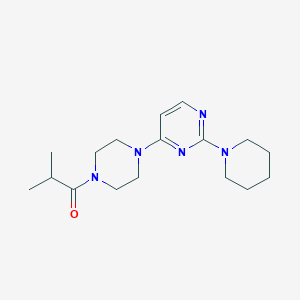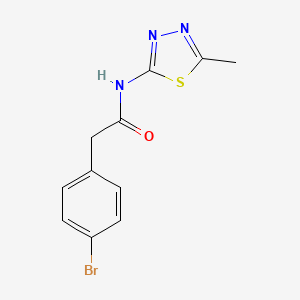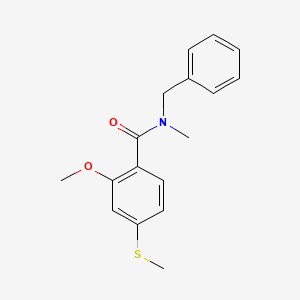![molecular formula C14H18N2O4 B5592401 4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)
4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oxime derivatives involves various chemical reactions, often starting from 4-methoxybenzaldehyde. For example, one key intermediate, synthesized from 4-methoxybenzaldehyde by reductive amination with 2-aminoethanol, further undergoes annulation with glyoxylic acid to yield a morpholine derivative (Zhang Fuli, 2012). Another synthesis pathway involves the O-alkylation reaction and Vilsmeier-Hack (V-H) reaction, leading to derivatives with significant yields (Lu Yong-zhong, 2011).
Molecular Structure Analysis
Molecular structure analyses of methoxybenzaldehyde derivatives reveal diverse conformations and hydrogen-bonding patterns, contributing to their chemical reactivity and physical properties. For instance, studies on the crystal structures of methoxybenzaldehyde oxime derivatives have highlighted different conformations (s-cis and s-trans) and hydrogen-bonding patterns, impacting their molecular arrangement and stability (L. Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde derivatives are diverse, including nucleophilic substitution, condensation, and cyclization reactions. These reactions lead to various products with distinct chemical structures and properties. For example, the reaction of 4-fluorobenzaldehyde with amines under certain conditions can yield substituted hydrazones, demonstrating the compound's versatility in chemical synthesis (O. Nurkenov et al., 2013).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde derivatives, such as crystal structure, melting points, and solubility, are influenced by their molecular structure and intermolecular interactions. Hirshfeld surface analyses and X-ray diffraction studies provide insights into the crystal packing and intermolecular contacts, affecting the compound's physical state and stability (Saleem Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of methoxybenzaldehyde derivatives in various chemical environments. Studies on electrochemical oxidation and other reaction mechanisms offer valuable information on the compound's chemical behavior and potential for synthesis of novel derivatives (D. Nematollahi et al., 2000).
Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen-Bonding Patterns
Crystal Structures and Hirshfeld Surfaces of Four Methoxybenzaldehyde Oxime Derivatives : This study focused on the crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, examining their different conformations and hydrogen-bonding patterns. The research revealed variations in the arrangements of methoxy groups and the hydrogen atom of the oxime unit across the compounds, impacting the primary intermolecular hydrogen bonds and resulting in different molecular assemblies (L. Gomes et al., 2018).
Photocatalytic Oxidation
Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : A study demonstrated the high conversion and selectivity of photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This oxidation was shown to proceed under both UV and visible light, emphasizing the potential for efficient and selective photocatalytic processes in organic synthesis (S. Higashimoto et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : The creation of Schiff base derivatives using 4-methoxybenzaldehyde and their evaluation for antimicrobial activities was reported. This research underscores the potential of 4-methoxybenzaldehyde derivatives in developing compounds with significant antimicrobial properties (H. Bektaş et al., 2010).
Molecular Docking and Electronic Properties
Intermolecular Interactions and Molecular Docking Investigations on 4-Methoxybenzaldehyde : This work investigated the structural and electronic properties of 4-methoxybenzaldehyde, revealing its interactions and potential inhibitory activity against Tyrosinase. The study provides insights into the molecular docking behaviors and the influence of electronic properties on biological activity (H. Ghalla et al., 2018).
Catalysis
Catalytic Mechanism of the Oxidative Demethylation : Research on the oxidative demethylation catalyzed by vanillyl-alcohol oxidase explored the catalytic mechanisms, offering valuable information on enzymatic reactions and their applications in organic synthesis. This study highlights the role of water molecules in the catalytic process and the formation of intermediates during the reaction (M. Fraaije & W. V. van Berkel, 1997).
Propiedades
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-18-13-4-2-12(3-5-13)10-15-20-11-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9,11H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYXFYSVLQNCM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)



![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)